5beta-Stigmastane

Vue d'ensemble

Description

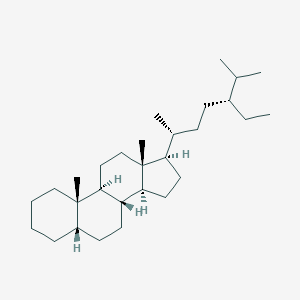

5β-Stigmastane is a steroidal sapogenin found in various plants and is an important intermediate in the biosynthesis of several plant steroids. It is characterized by its unique molecular structure, which has implications for its synthesis, chemical behavior, and physical and chemical properties.

Synthesis Analysis

The synthesis of 5β-Stigmastane and its derivatives involves complex organic reactions, starting from natural sterols like stigmasterol. For instance, new analogs of 28-homocastasterone have been synthesized from stigmasterol, showcasing the chemical versatility of stigmastane derivatives in generating bioactive compounds (Ramirez et al., 2000).

Molecular Structure Analysis

The molecular structure of 5β-Stigmastane derivatives has been elucidated using spectroscopic methods, revealing complex structures such as stigmastane-type steroids with unique conjugated Δ7,9(11) diene segments and highly oxygenated side chains (Liu et al., 2019). These structural features are crucial for the biological activity and chemical reactivity of these compounds.

Chemical Reactions and Properties

5β-Stigmastane and its derivatives undergo various chemical reactions, highlighting their reactivity and potential for chemical modifications. For example, the singlet-oxygen ene reaction with 3β-substituted stigmastanes presents an alternative pathway for the classical Schenck rearrangement, demonstrating the compounds' reactive nature under specific conditions (Ponce et al., 2000).

Physical Properties Analysis

The physical properties of 5β-Stigmastane derivatives, such as solubility and crystallinity, are influenced by their molecular structure. However, specific studies detailing the physical properties of 5β-Stigmastane itself were not identified in the current literature search, suggesting a gap in the available research.

Chemical Properties Analysis

The chemical properties of 5β-Stigmastane, including its reactivity with various chemical agents and stability under different conditions, are determined by its steroidal structure. Mass spectrometry characterization has been used to study the hydroxy derivatives of related sterols, providing insights into the chemical behavior of 5β-Stigmastane and its analogs (Bortolomeazzi et al., 1999).

Applications De Recherche Scientifique

Synthesis and Bioactivity Evaluation

5β-Stigmastane derivatives have been synthesized and tested for various bioactivities. For instance, Ramirez et al. (2000) synthesized brassinosteroid analogs from stigmasterol, which included compounds with 5αH and 5αOH moieties. These compounds were evaluated for their inhibitory effect on the replication of the DNA virus HSV-1 (Ramirez et al., 2000).

Natural Compound Extraction

Tchinda et al. (2003) isolated new stigmastane derivatives from Vernonia guineensis, including vernoguinoside, a novel stigmastane derivative. These compounds' structures were determined based on spectroscopic evidence (Tchinda et al., 2003).

Role in Uterine Contractility

Mitchell et al. (2005) studied 5β-dihydroprogesterone (5β-DHP), a metabolite of progesterone, for its role in regulating uterine contractility. The study suggested that 5β-DHP might act through a pregnane X receptor-mediated mechanism to regulate uterine contractility (Mitchell et al., 2005).

Antidiabetic Activity

Soni et al. (2018) explored the antidiabetic activity of isolated fractions from Prosopis cineraria, which included compounds like stigmasterol. The study aimed to determine the in vivo and in vitro antidiabetic activity and their mode of action (Soni et al., 2018).

Cytotoxic Activity

Ayyad (2002) isolated a new cytotoxic stigmastane, 7β-hydroxy-4,22-stigmastadien-3-one, from the aquatic plant Pistia stratiotes. This and other known cytotoxic stigmastanes were structurally determined by spectroscopic methods (Ayyad, 2002).

Application in Diabetes Research

Various studies have investigated the role of stigmastane derivatives in diabetes research. For example, Kavakiotis et al. (2017) discussed the use of machine learning and data mining methods in diabetes research, which could potentially involve stigmastane derivatives in predictive models (Kavakiotis et al., 2017).

Orientations Futures

Propriétés

IUPAC Name |

(5S,8R,9S,10S,13R,14S,17R)-17-[(2R,5R)-5-ethyl-6-methylheptan-2-yl]-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthrene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C29H52/c1-7-22(20(2)3)12-11-21(4)25-15-16-26-24-14-13-23-10-8-9-18-28(23,5)27(24)17-19-29(25,26)6/h20-27H,7-19H2,1-6H3/t21-,22-,23+,24+,25-,26+,27+,28+,29-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GKBHKNPLNHLYHT-LKHYOGBDSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(CCC(C)C1CCC2C1(CCC3C2CCC4C3(CCCC4)C)C)C(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@H](CC[C@@H](C)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC[C@H]4[C@@]3(CCCC4)C)C)C(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C29H52 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601025645 | |

| Record name | (5beta)-Stigmastane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601025645 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

400.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5beta-Stigmastane | |

CAS RN |

4705-29-7 | |

| Record name | (5beta)-Stigmastane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601025645 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Stigmastane, (5β)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Z454BZJ5T3 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

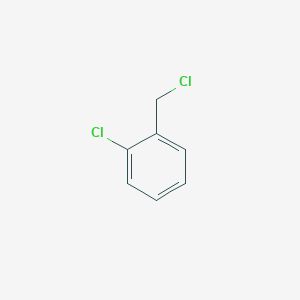

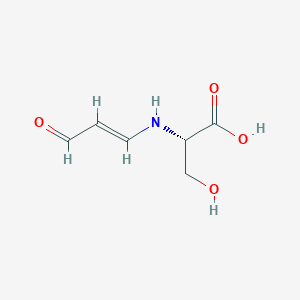

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(2Z)-2-[(4E)-4-[(E)-4-(2,6,6-Trimethylcyclohexen-1-yl)but-3-en-2-ylidene]cyclohept-2-en-1-ylidene]acetaldehyde](/img/structure/B57305.png)